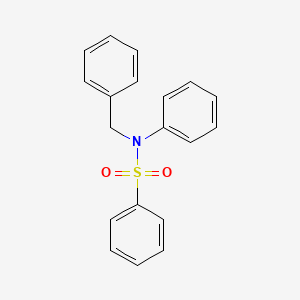

n-Benzyl-n-phenylbenzenesulfonamide

Description

Properties

CAS No. |

1096-43-1 |

|---|---|

Molecular Formula |

C19H17NO2S |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-benzyl-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C19H17NO2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15H,16H2 |

InChI Key |

NWEVQURHUSROFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of N-phenylbenzenesulfonamide

Procedure: The primary amine (aniline or substituted amine) reacts with benzenesulfonyl chloride or substituted sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under mild conditions (room temperature, 24 hours) in the presence of an inorganic base like potassium carbonate.

Workup: After reaction completion, acidification and extraction steps are performed to isolate the sulfonamide.

Step 2: Benzylation of Sulfonamide

Procedure: The isolated sulfonamide is treated with benzyl bromide in THF with sodium hydroxide as a base at room temperature for 24 hours, leading to N-benzylation on the sulfonamide nitrogen.

Outcome: This step affords the desired this compound derivative in good purity and yield (typically above 75%).

Advantages: This method is environmentally benign and allows for crystallographic characterization of products, confirming successful synthesis.

One-Pot and Alternative Synthetic Methods

One-Pot Synthesis Using PEG-400 and 1,2-Dibromoethane

Method: A one-pot synthesis has been developed where sodium p-toluenesulfinate, sodium iodide, and benzylamine are combined in PEG-400 solvent with 1,2-dibromoethane as an oxidant at 70 °C for 12 hours.

Workup: The reaction mixture is quenched with saturated ammonium chloride, extracted with dichloromethane, washed, and purified by column chromatography.

Yield: This method yields N-benzyl-4-methylbenzenesulfonamide in about 75% yield.

Benefits: The use of PEG-400 as a green solvent and the mild conditions make this method attractive for sustainable synthesis.

Catalytic C–N Bond Cleavage and Rearrangement Approaches

Recent studies have explored the use of Lewis acid catalysts such as bismuth triflate (Bi(OTf)3) to cleave C–N bonds in tertiary sulfonamides, which can be applied to modify or prepare sulfonamide derivatives including this compound.

Optimal conditions involve 5 mol% Bi(OTf)3 in 1,2-dichloroethane at 85 °C for 2 hours, yielding products in up to 95% yield.

These catalytic methods offer selective transformations and can be used to access sulfonamides with tailored substitution patterns.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Solvent | Base/Oxidant | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Classical Sulfonyl Chloride + Amine | Benzenesulfonyl chloride + aniline, diethyl ether, 0 °C to RT | Diethyl ether | K2CO3 or Na2CO3 | 0 °C to RT | 6 h | ~85 | Simple, high yield, base choice critical |

| Two-Step Sulfonamide + Benzylation | 4-methylbenzenesulfonyl chloride + amine, then benzyl bromide | THF | K2CO3 (step 1), NaOH (step 2) | RT | 24 h each | >75 | Environmentally benign, crystallographically confirmed |

| One-Pot PEG-400 Method | Sodium p-toluenesulfinate + benzylamine + 1,2-dibromoethane | PEG-400 | 1,2-Dibromoethane (oxidant) | 70 °C | 12 h | 75 | Green solvent, mild, efficient |

| Catalytic C–N Bond Cleavage | Tertiary sulfonamide + Bi(OTf)3 catalyst | 1,2-Dichloroethane | Bi(OTf)3 (5 mol%) | 85 °C | 2 h | Up to 95 | Selective, catalytic, useful for modifications |

In-Depth Research Findings and Notes

The choice of base significantly influences the yield and purity of sulfonamide products. Mild inorganic bases like potassium carbonate are preferred over strong bases such as sodium hydroxide to avoid side reactions and lower yields.

PEG-400 as a solvent allows for easy separation of base and recovery of solvent, enhancing the sustainability of the process.

Benzylation of sulfonamides under mild basic conditions proceeds smoothly, and the reaction can be monitored by spectroscopic methods (NMR, HRMS) to confirm product formation.

Crystallographic studies confirm the molecular structure and purity of synthesized this compound derivatives, showing characteristic S=O bond lengths and tetrahedral sulfur coordination.

Catalytic methods using Lewis acids provide an alternative approach for transforming sulfonamides, including cleavage and rearrangement reactions, expanding the synthetic toolbox for these compounds.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-n-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

n-Benzyl-n-phenylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Mechanism of Action

The mechanism of action of n-Benzyl-n-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Electronic Effects : Nitro groups (e.g., in N-Benzyl-N-methyl-2-nitrobenzenesulfonamide) withdraw electron density, increasing electrophilicity and reactivity in substitution reactions . Methoxy groups (e.g., in N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide) donate electrons, enhancing resonance stabilization .

- Steric Effects : Bulky substituents like diphenylmethyl (C₆H₅)₂CH- hinder molecular packing and receptor binding, reducing bioavailability compared to less hindered analogs .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-N-phenylbenzenesulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves coupling benzylamine derivatives with activated benzenesulfonyl chlorides. For example, in analogous sulfonamide syntheses, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to facilitate amide bond formation in dichloromethane at 0°C, followed by purification via column chromatography . Key parameters include temperature control (to minimize side reactions) and stoichiometric ratios of coupling agents. Yields range from 37% to 73% depending on substituent reactivity .

Q. Which spectroscopic techniques are essential for characterizing This compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the chemical environment of the benzyl, phenyl, and sulfonamide groups. For example, ¹H NMR peaks near δ 7.2–7.6 ppm typically indicate aromatic protons, while sulfonamide-related protons appear downfield. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹) .

Q. What are the primary biological or pharmacological applications of this compound in academic research?

- Methodological Answer : Sulfonamide derivatives are often investigated as inhibitors of protein targets like the NLRP3 inflammasome or carbonic anhydrase. Researchers assess activity via in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and cellular models of inflammation. Structural analogs have shown bioactivity dependent on substituent positioning, emphasizing the need for precise synthetic control .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX be employed to resolve the crystal structure of This compound?

- Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELXL for refinement. Key steps include:

- Growing high-quality crystals via slow evaporation.

- Collecting intensity data and solving the phase problem using direct methods (SHELXD).

- Refining the model with SHELXL, focusing on anisotropic displacement parameters and validating geometric restraints (e.g., bond lengths, angles). The final structure should satisfy R-factor criteria (<0.05) and display no outliers in the Ramachandran plot .

Q. How do researchers address contradictions in reported biological activity data for sulfonamide analogs?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. Strategies include:

- Replicating studies with rigorously purified batches (HPLC ≥95%).

- Performing structure-activity relationship (SAR) analyses to isolate substituent effects.

- Validating target engagement using biophysical methods (e.g., surface plasmon resonance) .

Q. What computational approaches are used to predict the binding interactions of This compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding modes. For example:

- Prepare the protein structure (PDB ID) and ligand (optimized geometry via DFT).

- Run docking simulations to identify favorable binding poses.

- Validate predictions with free-energy perturbation (FEP) or MM-GBSA calculations. QSAR models further correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can reaction parameters be optimized to improve synthetic yield and purity for complex sulfonamide derivatives?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:

- Vary solvent polarity (e.g., DCM vs. THF), temperature, and catalyst loading.

- Monitor progress with TLC or LC-MS.

- Use gradient elution in chromatography to separate stereoisomers or byproducts. For example, adjusting the ethyl acetate/hexane ratio improves resolution of sulfonamide intermediates .

Data Analysis and Validation

Q. What metrics and tools are used to validate crystallographic or spectroscopic data for sulfonamides?

- Methodological Answer :

- Crystallography : Check R-factors, Flack parameter (for chirality), and validation tools like PLATON/ADDSYM to detect missed symmetry .

- NMR : Compare experimental shifts with computed values (e.g., DFT-based predictions) or databases like NMRShiftDB .

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-optimize force field parameters (e.g., AMBER vs. CHARMM) for MD simulations.

- Account for solvation effects or post-translational modifications in the target protein.

- Validate with orthogonal assays (e.g., isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.